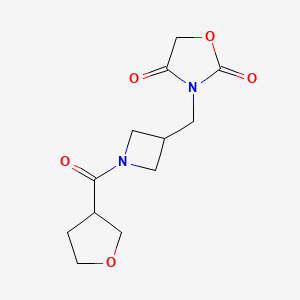

3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(oxolane-3-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c15-10-7-19-12(17)14(10)5-8-3-13(4-8)11(16)9-1-2-18-6-9/h8-9H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZOHHDFONSBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)N2CC(C2)CN3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The tetrahydrofuran moiety is then introduced via a carbonylation reaction, followed by the formation of the oxazolidine-2,4-dione core through a cyclization reaction involving a suitable diol and a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Complexity and Molar Mass: The target compound (254.24 g/mol) is heavier than simpler analogs like 3-(azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (192.6 g/mol) due to the tetrahydrofuran-3-carbonyl group.

Solubility : The hydrochloride salt in exhibits high aqueous solubility due to ionic character, whereas the target compound’s neutral, lipophilic tetrahydrofuran group reduces solubility but may enhance membrane permeability .

LogP and Lipophilicity : The tetrahydrofuran substituent balances lipophilicity (estimated LogP ~1.5) compared to highly polar (hydrochloride, LogP ~-0.8) or aromatic (benzoyl analog, LogP ~2.3) derivatives. This balance is critical for oral bioavailability.

In contrast, the hydrochloride salt’s ionic nature could improve shelf-life under controlled conditions.

Biological Activity

The compound 3-((1-(Tetrahydrofuran-3-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a derivative of oxazolidine and azetidine, which are known for their diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and metabolic effects, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a tetrahydrofuran moiety linked to an azetidine ring, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of the compound have been evaluated across various studies, highlighting its potential as a therapeutic agent.

1. Antibacterial Activity

Research indicates that compounds related to oxazolidine derivatives exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves inhibition of bacterial protein synthesis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 8 µg/mL |

| Compound B | Streptococcus | 4 µg/mL |

2. Anticancer Activity

Several studies have focused on the anticancer properties of thiazolidine and oxazolidine derivatives. The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Case Study:

In a study evaluating the cytotoxic effects of oxazolidine derivatives, it was found that the compound inhibited cell proliferation in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a promising role in cancer therapy.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 10 | 15 (Doxorubicin) |

| A549 | 12 | 20 (Doxorubicin) |

3. Metabolic Effects

Recent investigations into the metabolic activity of oxazolidine derivatives suggest potential benefits in managing metabolic disorders such as type 2 diabetes. The compound has been shown to enhance glucose uptake in insulin-resistant models.

Findings:

In vitro studies demonstrated that treatment with the compound increased glucose uptake in rat diaphragm tissues by approximately 30%, indicating its potential as an insulin sensitizer.

The biological activity of this compound may be attributed to several mechanisms:

- Protein Synthesis Inhibition: Similar compounds disrupt bacterial ribosomal function.

- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways through intrinsic and extrinsic mechanisms.

- Insulin Sensitization: The enhancement of glucose uptake suggests modulation of insulin signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.